2-Methyl-5-(naphthalen-1-yl)phenol
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Overview
Description
2-Methyl-5-(naphthalen-1-yl)phenol is an organic compound that belongs to the class of phenols It features a phenolic hydroxyl group (-OH) attached to a benzene ring, which is further substituted with a methyl group (CH₃) and a naphthyl group (C₁₀H₇)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(naphthalen-1-yl)phenol can be achieved through several synthetic routes. One common method involves the Friedel-Crafts alkylation reaction, where naphthalene is reacted with 2-methylphenol (o-cresol) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts alkylation processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-(naphthalen-1-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under controlled conditions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Hydroxy derivatives with reduced aromatic rings.
Substitution: Halogenated, nitrated, and other substituted phenolic compounds.
Scientific Research Applications
2-Methyl-5-(naphthalen-1-yl)phenol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-5-(naphthalen-1-yl)phenol involves its interaction with molecular targets and pathways. The phenolic hydroxyl group can participate in hydrogen bonding and electron transfer processes, influencing the compound’s reactivity and biological activity. The naphthyl group contributes to the compound’s hydrophobic interactions and binding affinity with various biomolecules.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-4-(naphthalen-1-yl)phenol
- 2-Methyl-6-(naphthalen-1-yl)phenol
- 2-Methyl-5-(naphthalen-2-yl)phenol
Uniqueness
2-Methyl-5-(naphthalen-1-yl)phenol is unique due to its specific substitution pattern, which influences its chemical reactivity and biological properties. The position of the naphthyl group relative to the phenolic hydroxyl group and methyl group affects the compound’s overall stability, solubility, and interaction with other molecules.
Properties
IUPAC Name |
2-methyl-5-naphthalen-1-ylphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O/c1-12-9-10-14(11-17(12)18)16-8-4-6-13-5-2-3-7-15(13)16/h2-11,18H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAQWQAQMHWIPPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=CC3=CC=CC=C32)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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